
N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2-bromobenzaldehyde with thiophene-2-carboxylic acid to form an intermediate, which is then cyclized to produce the quinoline core
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents into the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-phenylquinoline-4-carboxamide
- N-(2-chlorophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- N-(2-bromophenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Uniqueness
N-(2-bromophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both the bromophenyl and thiophenyl groups, which may confer specific chemical and biological properties. These structural features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H13BrN2OS |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H13BrN2OS/c21-15-7-2-4-9-17(15)23-20(24)14-12-18(19-10-5-11-25-19)22-16-8-3-1-6-13(14)16/h1-12H,(H,23,24) |
InChI Key |
MRRXSDGVWQMJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=CC=C4Br |
Origin of Product |
United States |
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